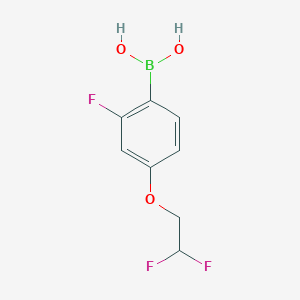![molecular formula C7H11ClF3N3 B13567373 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is a chemical compound with the molecular formula C7H10F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to the pyrrolidine moiety. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents.
Diazirine Ring Formation: The diazirine ring can be synthesized from ketones or aldehydes through a series of reactions involving hydrazine derivatives.
Coupling with Pyrrolidine: The final step involves coupling the diazirine-trifluoromethyl intermediate with pyrrolidine under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride undergoes various chemical reactions, including:
Photoreactions: Due to the presence of the diazirine ring, this compound can undergo photoreactions upon exposure to UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photoreactions and substitutions.
Common Reagents and Conditions
Photoreactions: UV light, often in the presence of a photosensitizer.
Substitution Reactions: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Photoreactions: Formation of carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: New compounds with substituted trifluoromethyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to act as a versatile tool in chemical and biological studies. The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
- 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride offers a unique combination of a pyrrolidine ring and a trifluoromethyl-diazirine moiety. This structure provides enhanced photoreactivity and stability, making it particularly valuable in applications requiring precise and controlled chemical reactions.
Eigenschaften
Molekularformel |
C7H11ClF3N3 |
|---|---|
Molekulargewicht |
229.63 g/mol |
IUPAC-Name |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)3-5-1-2-11-4-5;/h5,11H,1-4H2;1H |
InChI-Schlüssel |
AQIYYPFBSNNASW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2(N=N2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


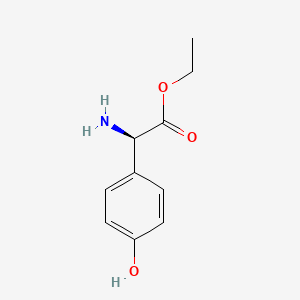
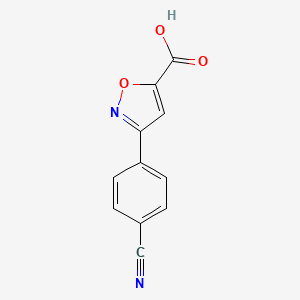
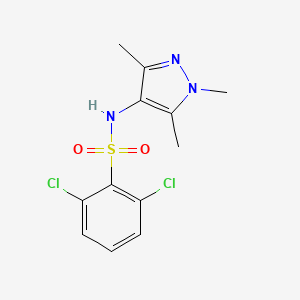
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
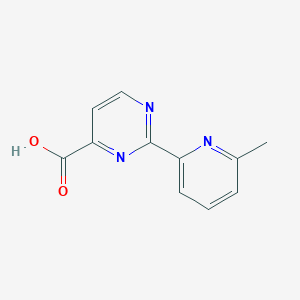
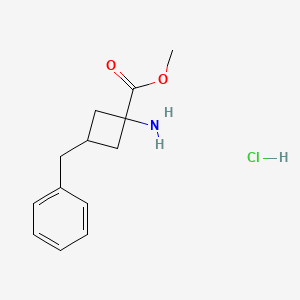

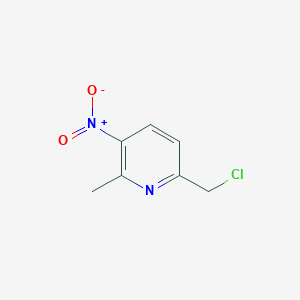
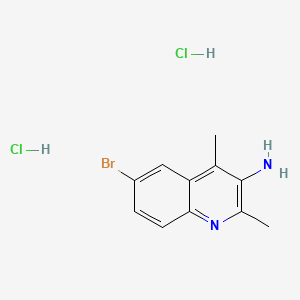

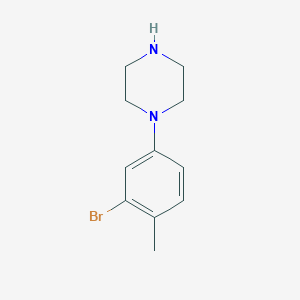
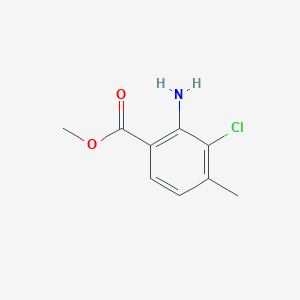
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
